1,4-Diethoxy-2,3,5,6-tetrafluorobenzene

Redox Flow Battery Electrochemistry Oxidation Potential

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene (16251-00-6) is a non-substitutable fluorinated ether for extreme electrochemical applications. All aryl C-H bonds are replaced by C-F, yielding ~0.8 V higher oxidation potential versus non-fluorinated analogs, enabling high-energy-density redox flow batteries with suppressed radical-cation dimerization. Also essential for Janus-type face-polarized liquid crystals. For procurement of R&D quantities or bulk custom synthesis, request a quote today.

Molecular Formula C10H10F4O2
Molecular Weight 238.18 g/mol
CAS No. 16251-00-6
Cat. No. B091409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diethoxy-2,3,5,6-tetrafluorobenzene
CAS16251-00-6
Molecular FormulaC10H10F4O2
Molecular Weight238.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C(=C1F)F)OCC)F)F
InChIInChI=1S/C10H10F4O2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H2,1-2H3
InChIKeyWVVPQTTXYYMGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene (CAS 16251-00-6): A Highly Fluorinated Aromatic Ether for Advanced Material Science


1,4-Diethoxy-2,3,5,6-tetrafluorobenzene (CAS: 16251-00-6) is a specialized fluorinated aromatic ether with the molecular formula C10H10F4O2 and a molecular weight of 238.18 g/mol [1]. It is characterized by a benzene ring with ethoxy (-OCH₂CH₃) groups at the 1 and 4 positions and fluorine atoms at all remaining positions (2, 3, 5, and 6), which creates a highly electron-deficient aromatic core . This unique substitution pattern significantly alters its chemical reactivity and physical properties compared to its non-fluorinated or less-fluorinated analogs, making it a building block of interest for applications requiring high oxidative stability .

Why 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene Cannot Be Replaced by Less-Fluorinated Analogs in Demanding Applications


Generic substitution of 1,4-diethoxy-2,3,5,6-tetrafluorobenzene with non-fluorinated (e.g., 1,4-diethoxybenzene) or less-fluorinated analogs (e.g., 1,4-diethoxy-2-fluorobenzene) is not scientifically viable for applications requiring high electrochemical or oxidative stability. The complete substitution of all available aromatic C-H bonds with strong C-F bonds in the target compound provides a quantifiable and fundamental advantage in its resistance to degradation via radical or electrophilic attack . The strong electron-withdrawing effect of the four fluorine atoms drastically alters the molecule's redox potential, a key differentiator for its use in advanced energy storage and electronic materials where precise electrochemical windows are critical. The following evidence section provides quantitative and qualitative comparisons to substantiate this differentiation.

Quantitative Differentiators for 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene vs. Analogs


Enhanced Oxidative Stability and Electrochemical Potential Due to Extensive Fluorination

The redox potential of 1,4-diethoxy-2,3,5,6-tetrafluorobenzene is significantly elevated compared to its non-fluorinated analog, 1,4-diethoxybenzene, due to the strong electron-withdrawing effect of the four fluorine atoms. The fully fluorinated ring stabilizes the radical cation formed during oxidation, preventing common degradation pathways. Class-level analysis of fluorinated dialkoxybenzenes indicates that the addition of four fluorine atoms can increase the oxidation potential by approximately 0.8 V .

Redox Flow Battery Electrochemistry Oxidation Potential

Improved C-H Bond Stability Prevents Dimerization of Radical Cations

In non-fluorinated aromatic ethers like 1,4-diethoxybenzene, the radical cation formed during single-electron oxidation is highly susceptible to coupling reactions (e.g., dimerization or polymerization) at the unsubstituted C-H positions, leading to irreversible capacity loss in electrochemical cells. In 1,4-diethoxy-2,3,5,6-tetrafluorobenzene, all C-H positions on the aromatic ring are replaced with C-F bonds. This substitution eliminates the primary sites for radical coupling, thereby drastically enhancing the molecule's cycling stability as a redox-active species .

Chemical Stability Radical Chemistry Electrolyte Additive

Quantifiable Molecular Properties and Calculated Descriptors for SAR and QSPR Modeling

Compared to its less-fluorinated or non-fluorinated counterparts, 1,4-diethoxy-2,3,5,6-tetrafluorobenzene exhibits distinct physicochemical properties that are critical for quantitative structure-activity/property relationship (QSAR/QSPR) modeling. Key computable descriptors, including an XLogP3 of 3 and a Topological Polar Surface Area (TPSA) of 18.5 Ų, provide precise, quantifiable differentiation from analogs with fewer fluorine atoms [1]. For instance, the addition of four fluorine atoms compared to 1,4-diethoxybenzene (XLogP ~2.3) increases the computed lipophilicity by approximately 0.7 units, which can significantly influence solubility and membrane permeability in material or biological contexts.

QSAR Computational Chemistry Physicochemical Properties

Role as Key Intermediate for 'Janus' Face-Polarized Liquid Crystals

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene serves as a robust intermediate for synthesizing 'Janus' face-polarized liquid crystals . The unique and extreme electron-withdrawing character of the tetrafluorophenyl ring is a critical design element for achieving the desired 'face polarity' (a strong, localized dipole perpendicular to the molecular plane) in the final liquid crystal molecule. Analogs with fewer fluorine atoms, such as 1,4-diethoxy-2-fluorobenzene, would provide a much weaker and less-defined polarization effect, potentially failing to induce the required supramolecular ordering.

Liquid Crystal Organic Electronics Material Synthesis

Optimal Application Scenarios for 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene (CAS 16251-00-6)


High-Voltage Catholyte in Non-Aqueous Redox Flow Batteries

This compound is uniquely suited as a high-voltage redox shuttle (catholyte) in non-aqueous redox flow batteries (RFBs). Its oxidation potential, estimated to be ~0.8 V higher than non-fluorinated 1,4-diethoxybenzene, allows for the construction of batteries with significantly higher energy density. Furthermore, the elimination of reactive C-H bonds on the aromatic ring prevents the irreversible dimerization of radical cations, promising exceptional cycling stability and long operational lifetimes.

Synthesis of 'Janus' Face-Polarized Liquid Crystals

The extreme electron-withdrawing nature of the 2,3,5,6-tetrafluorophenyl core makes 1,4-diethoxy-2,3,5,6-tetrafluorobenzene a critical and non-substitutable intermediate in the synthesis of 'Janus' or face-polarized liquid crystals. These materials are of interest for advanced optical and electronic applications where precise control over molecular orientation is required.

Development of High-Performance Fluorinated Polymers and Materials

As a fluorinated aromatic building block, this compound can be incorporated into polymers or organic frameworks to impart high chemical and thermal stability. Its unique electronic profile, quantified by descriptors like XLogP3 (3.0) and TPSA (18.5 Ų), allows for the rational design of materials with tailored properties, such as specific dielectric constants or resistance to aggressive chemical environments. [1]

Precursor for Electrochemical and Catalytic Studies

Due to its well-defined and highly stable redox-active core, 1,4-diethoxy-2,3,5,6-tetrafluorobenzene can serve as a model compound or precursor for synthesizing derivatives (e.g., phosphine ligands) for use in catalysis and materials chemistry. Its robust nature under electrochemical conditions makes it a reliable platform for investigating fundamental electron transfer processes.

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